REACTION_CXSMILES
|
C([Li:5])CCC.[CH2:6]([SH:8])[CH3:7].[C:9]([NH:16][C:17]1[CH:18]=[CH:19][C:20]2[O:25][CH2:24][CH2:23][N:22]([CH2:26][C:27]3[CH:36]=[CH:35][C:30]([C:31]([O:33]C)=[O:32])=[CH:29][C:28]=3[O:37]C)[C:21]=2[CH:39]=1)(=[O:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(O)(=O)C>CN1C(=O)N(C)CCC1.O>[S-:8][CH2:6][CH3:7].[Li+:5].[C:9]([NH:16][C:17]1[CH:18]=[CH:19][C:20]2[O:25][CH2:24][CH2:23][N:22]([CH2:26][C:27]3[CH:36]=[CH:35][C:30]([C:31]([OH:33])=[O:32])=[CH:29][C:28]=3[OH:37])[C:21]=2[CH:39]=1)(=[O:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:6.7|
|
Name
|
|
Quantity
|
4 mL
|
Type
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reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
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reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCN(C1=O)C
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Name
|
methyl 4-(6-hexanamido-2,3-dihydrobenz-1,4-oxazin-4-ylmethyl)-3-methoxybenzoate
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)(=O)NC=1C=CC2=C(N(CCO2)CC2=C(C=C(C(=O)OC)C=C2)OC)C1
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCN(C1=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated to, and
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Type
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TEMPERATURE
|
Details
|
maintained at, 130° C. for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extracts washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 80:20:2 v/v/v toluene
|
Type
|
CUSTOM
|
Details
|
ethyl acetate: acetic acid, giving a white solid which
|
Type
|
WASH
|
Details
|
was washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
[S-]CC.[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)(=O)NC=1C=CC2=C(N(CCO2)CC2=C(C=C(C(=O)O)C=C2)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.114 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |